Cas no 81171-71-3 (4-Bromo-2-Fluorophenylisothiocyanate)

4-Bromo-2-Fluorophenylisothiocyanate structure
81171-71-3 structure
Product name:4-Bromo-2-Fluorophenylisothiocyanate
CAS No:81171-71-3
MF:C7H3BrFNS
MW:232.072822809219
MDL:MFCD02683533
CID:986442
PubChem ID:2757003

4-Bromo-2-Fluorophenylisothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-2-FLUOROPHENYLISOTHIOCYANATE 96
    • 4-bromo-1-fluoro-2-isothiocyanatobenzene
    • 4-BROMO-2-FLUORO PHENYL ISOTHIOCYANATE
    • 4-Bromo-2-fluoro-1-isothiocyanatobenzene (ACI)
    • 2-Fluoro-4-bromophenylisothiocyanate
    • 4-Bromo-2-fluorophenyl isothiocyanate
    • 4-bromo-2-fluoro-phenylisothiocyanate
    • 4-bromo-2-fluoro-1-isothiocyanato-benzene
    • AKOS000212451
    • 4-bromo-2-fluoro-1-isothiocyanatobenzene
    • 2-fluoro-4-bromophenyl isothiocyanate
    • SCHEMBL1095141
    • AT23115
    • 81171-71-3
    • 4-Bromo-2-fluorophenylisothiocyanate, 96%
    • 4-bromo-2-fluoro-1-isothio-cyanatobenzene
    • DTXSID60373686
    • 4-Bromo-2-fluorophenylisothiocyanate
    • SY257637
    • MFCD02683533
    • GEO-00453
    • PWOPDCSAVIMSPX-UHFFFAOYSA-N
    • 4-Bromo-2-Fluorophenylisothiocyanate
    • MDL: MFCD02683533
    • Inchi: 1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
    • InChI Key: PWOPDCSAVIMSPX-UHFFFAOYSA-N
    • SMILES: FC1C(N=C=S)=CC=C(Br)C=1

Computed Properties

  • Exact Mass: 230.915
  • Monoisotopic Mass: 230.915
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 44.4A^2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: liquid
  • Density: 1.59
  • Melting Point: 37-42 °C(lit.)
  • Boiling Point: 278.6°C at 760 mmHg
  • Flash Point: 230 °F
  • Refractive Index: 1.604
  • Solubility: Not determined

4-Bromo-2-Fluorophenylisothiocyanate Security Information

  • Hazardous Material transportation number:UN 1760 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-27-36/37/39-45
  • Hazardous Material Identification: C

4-Bromo-2-Fluorophenylisothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
009606-25g
4-Bromo-2-fluorophenyl isothiocyanate
81171-71-3 97%
25g
$225.00 2024-07-19
TRC
B284015-5g
4-Bromo-2-Fluorophenylisothiocyanate
81171-71-3
5g
$ 495.00 2022-06-07
Apollo Scientific
PC503014-5g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3
5g
£60.00 2025-02-21
Oakwood
009606-5g
4-Bromo-2-fluorophenyl isothiocyanate
81171-71-3 97%
5g
$75.00 2024-07-19
A2B Chem LLC
AB66872-5g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3
5g
$127.00 2024-04-19
1PlusChem
1P003LDK-5g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3
5g
$127.00 2025-02-20
Fluorochem
009606-1g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3 97%
1g
£24.00 2022-03-01
Fluorochem
009606-25g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3 97%
25g
£201.00 2022-03-01
eNovation Chemicals LLC
K92394-10g
4-Bromo-2-fluorophenylisothiocyanate
81171-71-3 97%
10g
$850 2024-05-25
Oakwood
009606-1g
4-Bromo-2-fluorophenyl isothiocyanate
81171-71-3 97%
1g
$25.00 2024-07-19

4-Bromo-2-Fluorophenylisothiocyanate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, rt
2.1 Reagents: Triphosgene Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 4 h, 40 °C
2.2 Reagents: Water
Reference
Structural Optimization and Structure-Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations
Yang, Jiao; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10685-10699

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Chloroform ;  rt; overnight, rt
Reference
Novel 5- and 6-substituted benzothiazoles with improved physicochemical properties: Potent S1P1 agonists with in vivo lymphocyte-depleting activity
Frohn, Mike; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 628-633

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Chloroform ;  overnight, rt
Reference
Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5
Cee, Victor J.; et al, ACS Medicinal Chemistry Letters, 2011, 2(2), 107-112

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triphosgene Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 4 h, 40 °C
1.2 Reagents: Water
Reference
Structural Optimization and Structure-Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations
Yang, Jiao; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10685-10699

4-Bromo-2-Fluorophenylisothiocyanate Raw materials

4-Bromo-2-Fluorophenylisothiocyanate Preparation Products

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.